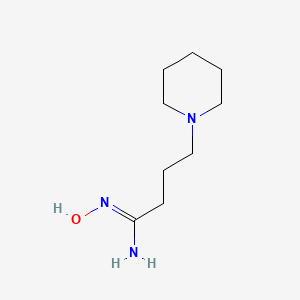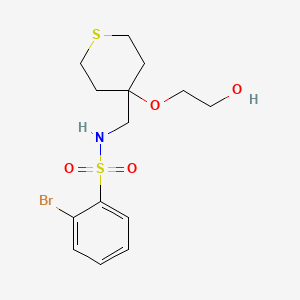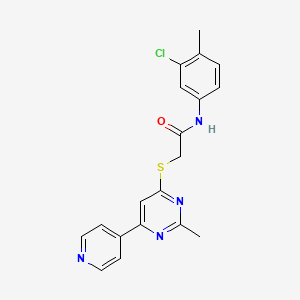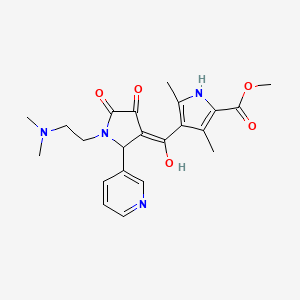![molecular formula C8H11Cl2N3O2S B2803439 2-chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide hydrochloride CAS No. 1052550-07-8](/img/structure/B2803439.png)
2-chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide hydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide hydrochloride typically involves the following steps:
Formation of 4-methyl-1,3-thiazol-2-yl acetic acid: : This can be achieved by reacting 4-methylthiazole with chloroacetic acid in the presence of a suitable catalyst.
Hydrazide Formation: : The acetic acid derivative is then reacted with hydrazine to form the hydrazide.
Chlorination: : The hydrazide is further chlorinated to introduce the chlorine atom at the desired position.
Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the chlorine atom or other functional groups.
Substitution: : Substitution reactions can occur at the thiazole ring or the hydrazide moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation Products: : Thiazole-2-one derivatives.
Reduction Products: : Reduced thiazole derivatives or hydrazine derivatives.
Substitution Products: : Substituted thiazole or hydrazide derivatives.
Wissenschaftliche Forschungsanwendungen
2-chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide hydrochloride has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex thiazole derivatives, which are used in various chemical reactions and processes.
Biology: : Thiazole derivatives are known for their antimicrobial and antifungal properties, making this compound useful in the development of new drugs.
Medicine: : The compound has potential therapeutic applications, including the treatment of bacterial infections and other diseases.
Industry: : It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, leading to the inhibition or activation of specific biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
2-chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide hydrochloride is similar to other thiazole derivatives, such as 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide and 2-chloro-N-(5-(4-methylphenyl)-1,3-thiazol-2-yl)acetamide. it is unique in its specific structure and potential applications. The presence of the hydrazide group and the hydrochloride salt form contribute to its distinct properties and reactivity.
List of Similar Compounds
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
2-chloro-N-(5-(4-methylphenyl)-1,3-thiazol-2-yl)acetamide
2-chloro-N-(1,3-thiazol-2-yl)acetamide
2-chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)acetamide
Eigenschaften
IUPAC Name |
N'-(2-chloroacetyl)-2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2S.ClH/c1-5-4-15-8(10-5)2-6(13)11-12-7(14)3-9;/h4H,2-3H2,1H3,(H,11,13)(H,12,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIMWKRFMOUKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(=O)NNC(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2803357.png)

![1-((3-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2803361.png)

![3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/new.no-structure.jpg)


![N-isopropyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2803371.png)

![N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2803375.png)
![2-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2803376.png)

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2803379.png)
